Disperse Blue 106

描述

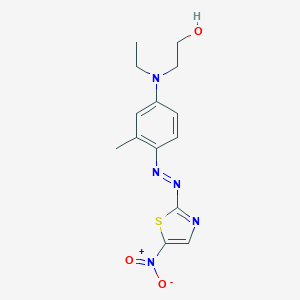

Structure

3D Structure

属性

IUPAC Name |

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-3-18(6-7-20)11-4-5-12(10(2)8-11)16-17-14-15-9-13(23-14)19(21)22/h4-5,8-9,20H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHYHADQHHUIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864324 | |

| Record name | C.I. Disperse Blue 106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68516-81-4, 12223-01-7 | |

| Record name | Disperse Blue 106 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68516-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 111935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068516814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Blue 106 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE BLUE 106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C48O4QYD6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Disperse Blue 106

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106 is a monoazo disperse dye characterized by its vibrant blue color and its application in dyeing synthetic fibers, particularly polyester and acetate.[1][2] Its chemical structure, based on a thiazole azo component, is responsible for its dyeing properties. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for Disperse Blue 106, aimed at professionals in research and development.

Chemical Structure

The chemical structure of Disperse Blue 106 is 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethanol. It is classified as a single azo dye.[3] Key identifiers and properties of the molecule are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethanol |

| CAS Number | 68516-81-4 |

| Molecular Formula | C₁₄H₁₇N₅O₃S |

| Molecular Weight | 335.38 g/mol |

| SMILES | CCN(CCO)c1ccc(N=Nc2ncc(s2)--INVALID-LINK--[O-])c(C)c1 |

| InChI Key | UIHYHADQHHUIOF-UHFFFAOYSA-N |

A summary of key chemical data for Disperse Blue 106.

Synthesis of Disperse Blue 106

The synthesis of Disperse Blue 106 is a two-step process that is characteristic of the production of many azo dyes:

-

Diazotization: The primary aromatic amine, 2-amino-5-nitrothiazole, is converted into a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is reacted with the coupling component, 2-[ethyl(3-methylphenyl)amino]ethanol, to form the final azo dye.

The overall synthesis pathway can be visualized as follows:

Figure 1: Synthesis pathway of Disperse Blue 106.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Disperse Blue 106, compiled from established procedures for diazotization and azo coupling reactions.

Materials:

-

2-Amino-5-nitrothiazole

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite

-

2-[ethyl(3-methylphenyl)amino]ethanol

-

Ice

-

Water

-

Sodium Hydroxide or other suitable base

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

Step 1: Diazotization of 2-Amino-5-nitrothiazole

-

In a flask, carefully add 2-amino-5-nitrothiazole to concentrated sulfuric acid, ensuring the temperature is maintained below 30°C. This can be achieved by cooling the flask in an ice bath.

-

Once the 2-amino-5-nitrothiazole is completely dissolved, cool the solution to a temperature between 0°C and 5°C.

-

In a separate beaker, prepare a solution of sodium nitrite in concentrated sulfuric acid to form nitrosylsulfuric acid. This reaction is exothermic and should be done with caution, maintaining a low temperature.

-

Slowly add the nitrosylsulfuric acid solution to the solution of 2-amino-5-nitrothiazole, while vigorously stirring and maintaining the temperature between 0°C and 5°C.

-

After the addition is complete, continue to stir the mixture at 0-5°C for approximately 30-60 minutes to ensure the diazotization is complete. The resulting solution contains the thiazole diazonium salt.

Step 2: Azo Coupling

-

In a separate reaction vessel, prepare a solution of the coupling component, 2-[ethyl(3-methylphenyl)amino]ethanol, in an appropriate solvent.

-

Cool this solution to 0-5°C using an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with constant and efficient stirring.

-

During the addition, maintain the pH of the reaction mixture. The optimal pH for the coupling reaction of N-alkylanilines is typically slightly acidic to neutral. The pH can be adjusted by the addition of a base, such as sodium hydroxide solution.

-

A colored precipitate of Disperse Blue 106 will form. Continue stirring the reaction mixture at a low temperature for a few hours to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

Collect the precipitated Disperse Blue 106 dye by filtration.

-

Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of higher purity.

-

Dry the purified Disperse Blue 106 in a vacuum oven at a moderate temperature.

Quantitative Data

| Data Type | Expected Observations |

| Yield | Yields for azo dye synthesis can vary widely depending on the specific conditions and purification methods. A moderate to good yield would be expected for this reaction. |

| ¹H NMR | The spectrum would show characteristic peaks for the aromatic protons, the ethyl group (a quartet and a triplet), the methyl group on the benzene ring (a singlet), and the protons of the ethanolamine side chain. |

| ¹³C NMR | The spectrum would display signals corresponding to the carbon atoms of the thiazole ring, the benzene ring, the azo group, and the N-ethyl and ethanolamine substituents. |

| FT-IR (cm⁻¹) | Expected characteristic peaks would include: N-H stretching (if any secondary amine is present), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), N=N stretching (azo group), and C-N stretching. |

| UV-Vis (λmax) | The UV-Visible spectrum in a suitable solvent (e.g., ethanol or DMF) would exhibit a strong absorption band in the visible region, which is responsible for the blue color of the dye. |

A table of expected quantitative data for Disperse Blue 106.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of Disperse Blue 106 to its final analysis.

Figure 2: Workflow for the synthesis and analysis of Disperse Blue 106.

Conclusion

This technical guide has detailed the chemical structure of Disperse Blue 106 and provided a comprehensive, step-by-step protocol for its synthesis. The synthesis involves the well-established chemical processes of diazotization and azo coupling. While specific, verified quantitative data on reaction yield and detailed spectroscopic analysis are not widely published, this guide offers a solid foundation for the laboratory preparation and characterization of this important disperse dye. Further research to quantify the reaction yield and fully characterize the spectroscopic properties of Disperse Blue 106 would be a valuable contribution to the field of dye chemistry.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Disperse Blue 106

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106, a monoazo dye, is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester and acetate.[1][2] Its chemical structure and properties contribute to its effectiveness in these applications. However, Disperse Blue 106 is also recognized as a significant contact allergen, causing allergic contact dermatitis in sensitized individuals.[3][4][5] This technical guide provides an in-depth overview of the core physicochemical properties of Disperse Blue 106, offering valuable data and experimental context for researchers, scientists, and professionals in drug development who may encounter this compound.

Physicochemical Data

The following tables summarize the key physicochemical properties of Disperse Blue 106.

| Identifier | Value | Reference |

| Chemical Name | 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol | [6] |

| CAS Number | 12223-01-7 | [7] |

| Molecular Formula | C14H17N5O3S | [7] |

| Molecular Weight | 335.38 g/mol | [6] |

| Property | Value | Reference |

| Boiling Point | 550.8 °C at 760 mmHg | [7][8] |

| Flash Point | 286.9 °C | [8] |

| Density | 1.38 g/cm³ | [7][8] |

| Vapor Pressure | 5.74E-13 mmHg at 25°C | [8] |

| LogP (Octanol-Water Partition Coefficient) | 4.116 | [6] |

| Water Solubility | Insoluble / Slightly Soluble | [9][10] |

Experimental Protocols

The determination of key physicochemical parameters such as water solubility and the octanol-water partition coefficient (LogP) is crucial for understanding the environmental fate, bioavailability, and potential toxicological profile of a chemical. Standardized protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely accepted for generating reliable data.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is the saturation mass concentration in water at a given temperature. For a substance like Disperse Blue 106, which is poorly soluble in water, the Column Elution Method described in OECD Guideline 105 is appropriate.

Principle: A column is filled with a solid carrier material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is continuously monitored until it reaches a plateau, which represents the saturation concentration (i.e., water solubility).

Methodology:

-

Preparation of the Column: A suitable solid support material (e.g., glass beads, silica gel) is coated with an excess of Disperse Blue 106. This is typically achieved by dissolving the dye in a volatile solvent, mixing it with the support material, and then evaporating the solvent.

-

Column Packing: The coated support material is packed into a chromatography column.

-

Elution: Water is pumped through the column at a low and constant flow rate. The temperature of the column is maintained at a constant value (e.g., 20 °C).

-

Analysis: The concentration of Disperse Blue 106 in the collected fractions of the eluate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Determination of Solubility: The water solubility is determined from the plateau of the concentration versus time curve.

Determination of the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. For a compound with a high LogP value like Disperse Blue 106, the Shake Flask Method (OECD Guideline 107) or the HPLC Method (OECD Guideline 117) can be employed.

Principle: A solution of the test substance in either water or octanol is placed in a flask with the other immiscible solvent. The flask is shaken to allow for the partitioning of the substance between the two phases until equilibrium is reached. The concentration of the substance in each phase is then measured.

Methodology:

-

Preparation of Solutions: A stock solution of Disperse Blue 106 is prepared in either n-octanol or water.

-

Partitioning: A known volume of the stock solution is mixed with a known volume of the other solvent (water or n-octanol) in a separatory funnel or other suitable vessel.

-

Equilibration: The mixture is shaken for a sufficient period to reach equilibrium. The phases are then allowed to separate.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of Disperse Blue 106 in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Calculation of Kow: The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Allergenic Mechanism and Signaling Pathway

Disperse Blue 106 is a well-documented contact allergen that can elicit a Type IV hypersensitivity reaction, also known as allergic contact dermatitis.[3][4] The mechanism involves the dye acting as a hapten.

Haptenation and Immune Response:

Small molecules like Disperse Blue 106 are not immunogenic on their own. However, they can act as haptens by covalently binding to endogenous proteins in the skin.[12][13] This hapten-protein conjugate is then recognized as a foreign antigen by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.

Upon initial contact, the hapten-protein conjugates are processed by APCs, which then migrate to the regional lymph nodes. In the lymph nodes, the APCs present the processed antigen to naive T-cells, leading to their activation, proliferation, and differentiation into memory T-cells. This initial phase is known as sensitization and does not produce a visible skin reaction.

Upon subsequent exposure to Disperse Blue 106, the memory T-cells in the skin recognize the hapten-protein conjugate. This recognition triggers a cascade of inflammatory responses, including the release of cytokines and chemokines, which recruit other immune cells to the site of exposure. The culmination of this inflammatory response is the clinical manifestation of allergic contact dermatitis, characterized by erythema, edema, and vesiculation.

The following diagram illustrates a simplified, generalized signaling pathway that can be initiated by the interaction of the hapten-protein complex with immune cells, leading to the inflammatory response characteristic of allergic contact dermatitis.

Conclusion

This technical guide provides a consolidated resource on the core physicochemical properties of Disperse Blue 106. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a framework for the standardized determination of its water solubility and lipophilicity. Furthermore, the elucidation of its role as a hapten in inducing allergic contact dermatitis, along with a generalized signaling pathway, offers crucial insights for toxicological assessment and in the development of safer alternatives. This information is intended to support the research and development efforts of scientists and professionals working with or encountering this compound.

References

- 1. dermnetnz.org [dermnetnz.org]

- 2. Allergic Contact Dermatitis to Textile Dyes [escholarship.org]

- 3. Allergic contact dermatitis caused by the clothing dye, disperse blue 106, an important contact allergen that may be frequently missed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contact allergy from disperse dyes in textiles: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disperse Blue 106 | Fluorescent Dye | 68516-81-4 | Invivochem [invivochem.com]

- 7. chembk.com [chembk.com]

- 8. DISPERSE BLUE 106|lookchem [lookchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Disperse blue dye - Wikipedia [en.wikipedia.org]

- 11. fnatchem.com [fnatchem.com]

- 12. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Disperse Blue 106 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disperse dye, Disperse Blue 106, including its chemical identity, physicochemical properties, synthesis, applications, and relevant experimental protocols.

Chemical Identity and Properties

Disperse Blue 106 is a monoazo dye characterized by its low water solubility and its application in dyeing hydrophobic fibers. It is recognized as a significant allergen in textiles.

Chemical Identifiers:

There is some discrepancy in the literature regarding the CAS number for Disperse Blue 106. Both 12223-01-7 and 68516-81-4 are frequently used to refer to this compound. Some sources indicate that 68516-81-4 is a related or alternative CAS number for the same chemical entity. For the purpose of this guide, both numbers are provided.

-

Chemical Name: 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethanol[1]

-

C.I. Name: Disperse Blue 106, C.I. 111935[2]

-

Molecular Weight: 335.38 g/mol [1]

-

CAS Numbers: 12223-01-7, 68516-81-4[1]

Physicochemical Properties:

A summary of the key physicochemical properties of Disperse Blue 106 is presented in the table below.

| Property | Value |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 550.8 ± 60.0 °C at 760 mmHg |

| Flash Point | 286.9 ± 32.9 °C |

| Vapour Pressure | 0.0 ± 1.6 mmHg at 25°C |

| Index of Refraction | 1.660 |

Synthesis and Mechanism of Action

Synthesis Workflow:

The synthesis of Disperse Blue 106 is typically achieved through a two-step process common for azo dyes: diazotization followed by a coupling reaction. The manufacturing process involves the diazotization of 5-Nitrothiazol-2-amine, which is then coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile.[2]

Caption: General synthesis pathway for Disperse Blue 106.

Mechanism of Action in Polyester Dyeing:

Disperse dyes, including Disperse Blue 106, are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic synthetic fibers like polyester. The dyeing mechanism is a process of transferring the dye from an aqueous dispersion into the solid fiber.[3][4]

The process generally involves the following stages:

-

Dispersion: The dye is finely dispersed in the aqueous dye bath with the aid of dispersing agents.

-

Adsorption: Individual dye molecules adsorb onto the surface of the polyester fiber.

-

Diffusion: At high temperatures (typically 120-130°C), the amorphous regions of the polyester fiber swell, allowing the small dye molecules to diffuse into the fiber matrix.[4][5] The dye molecules are then held within the fiber by van der Waals forces and hydrogen bonds.[4]

Caption: Polyester dyeing mechanism with disperse dyes.

Applications and Significance

The primary application of Disperse Blue 106 is in the dyeing of synthetic textiles, particularly polyester and acetate fibers.[6] It is used to produce dark shades such as blue, black, brown, and purple.[6] Due to its effectiveness and versatility, it has been widely used in the textile industry for items like clothing linings, sportswear, and hosiery.[7]

However, Disperse Blue 106 is also a well-documented contact allergen, frequently causing textile dermatitis.[7][8][9] This has led to increased scrutiny and, in some cases, recommendations to avoid its use in textiles that come into direct contact with the skin.

Experimental Protocols

The following is a detailed protocol for a reaction utilizing Disperse Blue 106 in the synthesis of a novel aminoformate ester azo disperse dye, as reported in patent CN201811153916.5.[10]

Objective: To synthesize a novel aminoformate ester azo disperse dye using Disperse Blue 106 as a starting material to improve dye uptake and fastness properties on nylon and spandex fabrics.[10]

Materials:

-

Disperse Blue 106 (purified and vacuum-dried): 4.00 g

-

Dehydrated Dichloromethane: 300 ml

-

Isocyanate Compound: 1.66 ml

-

Dehydrated Triethylamine: 6 ml

-

Dilute Acid Solution: 100 ml

-

10% Sodium Carbonate Solution

-

Acetone (for recrystallization)

Apparatus:

-

500 ml three-necked flask

-

Stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) equipment

Procedure:

-

Add 4.00 g of purified and vacuum-dried Disperse Blue 106 to a 500 ml three-necked flask.

-

Add 300 ml of dehydrated dichloromethane as a solvent and stir until the dye is completely dissolved.

-

Accurately measure and rapidly add 1.66 ml of the isocyanate compound to the solution, followed by thorough stirring.

-

Slowly add 6 ml of dehydrated triethylamine to the reactor.

-

Allow the reaction to proceed at room temperature for 3-6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography.

-

Upon completion, mix the reaction mixture with 100 ml of a dilute acid solution and extract the dye liquor.

-

Remove the dichloromethane solvent from the dye liquor using a rotary evaporator.

-

Wash the resulting product with an appropriate amount of 10% sodium carbonate solution and filter.

-

The crude product is then obtained and can be further purified by recrystallization with acetone.

Caption: Workflow for the synthesis of an aminoformate ester azo disperse dye.

Safety Information

Disperse Blue 106 is classified as a hazardous substance. It may cause an allergic skin reaction and is a known cause of textile dermatitis. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area to avoid inhalation of dust.

References

- 1. Disperse Blue 106 | 12223-01-7 [chemnet.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. textilelearner.net [textilelearner.net]

- 4. textilestudycenter.com [textilestudycenter.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. cottonique.com [cottonique.com]

- 7. Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Disperse blue dye - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

photophysical and photochemical properties of Disperse Blue 106

An In-Depth Technical Guide to the Photophysical, Photochemical, and Biological Properties of Disperse Blue 106

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 106 is a synthetic azo dye notable for its application in the textile industry for coloring polyester and acetate fabrics. Despite its widespread use, it is also recognized as a significant contact allergen, leading to textile dermatitis. This technical guide provides a comprehensive overview of the known physicochemical properties of Disperse Blue 106, with a focus on its photophysical and photochemical characteristics. Due to a notable lack of quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of key photophysical and photochemical parameters. Furthermore, it explores the biological implications of Disperse Blue 106, particularly the mechanisms underlying its allergenic effects, and provides standardized protocols for its study.

Introduction

Disperse Blue 106, a member of the azo dye class, is primarily utilized for its ability to impart a "red light blue" color to synthetic textiles.[1] Its application is prevalent in fabrics colored dark blue, brown, black, purple, and some greens.[2] The dye is of significant interest not only for its industrial applications but also for its well-documented role as a contact allergen.[3][4][5] The physiologic effect of Disperse Blue 106 is reported to involve increased histamine release and cell-mediated immunity, making it a relevant subject for toxicological and dermatological research.[6] This guide aims to consolidate the available information on Disperse Blue 106 and provide a framework for further investigation into its photophysical, photochemical, and biological properties.

Physicochemical Properties

Disperse Blue 106 is characterized by the following molecular and physical properties.

| Property | Value | Reference |

| CAS Number | 68516-81-4 | [1] |

| Molecular Formula | C₁₄H₁₇N₅O₃S | [1][7] |

| Molar Mass | 335.38 g/mol | [7] |

| Appearance | Red light blue | [1] |

| Structural Class | Single azo dye | [1] |

| Solubility | Soluble in acetone and acetonitrile.[8][9][10] | |

| Boiling Point | 550.8°C at 760 mmHg | [7] |

| Flash Point | 286.9°C | [7] |

| Density | 1.38 g/cm³ | [7] |

| Refractive Index | 1.659 | [7] |

Photophysical Properties

| Parameter | Symbol | Value |

| Molar Extinction Coefficient | ε | Data not available |

| Absorption Maximum | λmax | Data not available |

| Fluorescence Quantum Yield | Φf | Data not available |

| Emission Maximum | λem | Data not available |

| Fluorescence Lifetime | τf | Data not available |

| Phosphorescence Quantum Yield | Φp | Data not available |

| Phosphorescence Lifetime | τp | Data not available |

Photochemical Properties

The photochemical behavior of Disperse Blue 106, including its stability to light and its potential to generate reactive oxygen species, is crucial for understanding its environmental fate and its interactions with biological systems.

| Parameter | Symbol | Value |

| Photodegradation Quantum Yield | Φd | Data not available |

| Singlet Oxygen Quantum Yield | ΦΔ | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key .

Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for measuring the absorption spectrum and calculating the molar extinction coefficient of Disperse Blue 106.

Materials:

-

Disperse Blue 106 (highly purified)

-

Spectrophotometric grade solvent (e.g., acetonitrile, acetone)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of Disperse Blue 106 and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 20 µM).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 300-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.

-

Sample Measurement: Record the absorption spectrum for each of the diluted solutions of Disperse Blue 106.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Create a Beer-Lambert plot by plotting the absorbance at λmax against the concentration of each solution.

-

Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

-

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the relative method for determining the fluorescence quantum yield of Disperse Blue 106 using a known standard.

Materials:

-

Disperse Blue 106 solution (prepared as in 5.1)

-

A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Quinine Sulfate in 0.1 M H₂SO₄)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a series of solutions of both Disperse Blue 106 and the fluorescence standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Spectrofluorometer Setup: Set the excitation wavelength for both the sample and the standard. It is ideal to use the same excitation wavelength for both.

-

Spectrum Recording: Record the fluorescence emission spectrum of the solvent blank, the standard solutions, and the Disperse Blue 106 solutions.

-

Data Analysis:

-

Integrate the area under the emission curve for both the standard and the sample.

-

Calculate the fluorescence quantum yield (Φf,sample) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) Where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Determination of Photodegradation Quantum Yield

This protocol outlines a method to determine the rate of photodegradation of Disperse Blue 106.

Materials:

-

Disperse Blue 106 solution

-

Photoreactor with a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter)

-

Actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate)

-

UV-Vis spectrophotometer

Procedure:

-

Photon Flux Determination: Irradiate the actinometer solution in the photoreactor for a set period and measure the change in its absorbance to determine the photon flux of the light source.

-

Sample Irradiation: Irradiate the Disperse Blue 106 solution under the same conditions for various time intervals.

-

Concentration Monitoring: At each time point, measure the absorbance of the Disperse Blue 106 solution at its λmax to determine the change in concentration.

-

Data Analysis:

-

Plot the concentration of Disperse Blue 106 versus time.

-

The initial slope of this plot gives the rate of degradation.

-

The photodegradation quantum yield (Φd) is the rate of degradation divided by the photon flux.

-

Biological Activity and Signaling Pathways

Disperse Blue 106 is a well-established contact allergen that can cause allergic contact dermatitis.[5] The underlying mechanism is a Type IV delayed-type hypersensitivity reaction, which is cell-mediated.

Allergenic Mechanism

The allergic response to Disperse Blue 106 is thought to be initiated when the dye, acting as a hapten, penetrates the skin and binds to endogenous proteins to form a hapten-carrier complex. This complex is then recognized by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.

Caption: Proposed signaling pathway for Disperse Blue 106-induced allergic contact dermatitis.

Experimental Workflow for Assessing Allergenicity

Patch testing is the standard clinical method for diagnosing contact allergy to Disperse Blue 106.

Caption: Standard experimental workflow for patch testing with Disperse Blue 106.

Conclusion

Disperse Blue 106 remains a widely used dye in the textile industry, but its potential to cause allergic contact dermatitis necessitates a thorough understanding of its properties. This guide highlights a significant gap in the scientific literature regarding the quantitative photophysical and photochemical parameters of Disperse Blue 106. The provided experimental protocols offer a clear path for researchers to elucidate these properties, which will be invaluable for assessing its environmental impact, improving its application in dyeing processes, and further understanding its role in toxicology. Future research should focus on obtaining these fundamental data to build a more complete profile of this important industrial chemical.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. cottonique.com [cottonique.com]

- 3. Allergic contact dermatitis caused by the clothing dye, disperse blue 106, an important contact allergen that may be frequently missed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disperse blue 106, a strong sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disperse Blue 106 | Fluorescent Dye | 68516-81-4 | Invivochem [invivochem.com]

- 7. Disperse Blue 106 [chembk.com]

- 8. ovid.com [ovid.com]

- 9. Disperse Blue 106 solution – CRM LABSTANDARD [crmlabstandard.com]

- 10. Disperse Blue 106 (100 µg/mL in Acetonitrile) | Analytical Reference Material | Novachem [novachem.com.au]

- 11. Page loading... [guidechem.com]

Ecotoxicity of Disperse Blue 106 in Aquatic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106 is a monoazo dye used extensively in the textile industry for coloring synthetic fibers such as polyester and acetate.[1][2] Its prevalence in manufacturing processes raises concerns about its potential release into aquatic ecosystems and subsequent environmental impact. This technical guide provides a comprehensive overview of the current state of knowledge regarding the ecotoxicity of Disperse Blue 106 in aquatic environments. It is important to note that while general information on the ecotoxicity of disperse dyes is available, specific quantitative data for Disperse Blue 106 is notably limited in publicly accessible literature.

General Ecotoxicological Profile of Disperse Dyes

Disperse dyes, as a class of compounds, are characterized by their low water solubility and complex aromatic structures, which contribute to their persistence in the environment.[3][4] The presence of dyes in aquatic ecosystems can lead to several adverse effects, including:

-

Reduced Light Penetration: The coloration of water by dyes can inhibit sunlight penetration, thereby affecting the photosynthetic activity of aquatic flora.[3][4]

-

Oxygen Depletion: The degradation of dye molecules can consume dissolved oxygen, creating hypoxic or anoxic conditions detrimental to aquatic life.[3]

-

Direct Toxicity: Some disperse dyes and their degradation byproducts can be toxic to aquatic organisms, leading to a range of effects from acute lethality to chronic issues such as impaired reproduction and growth.[4]

-

Bioaccumulation: The lipophilic nature of some disperse dyes suggests a potential for bioaccumulation in the fatty tissues of aquatic organisms, which could lead to biomagnification through the food web.[4][5]

Ecotoxicity Data for Disperse Blue 106

Safety Data Sheets (SDS) for Disperse Blue 106 state that the substance "shall not be classified as hazardous to the aquatic environment."[6] However, this is a qualitative statement based on available information and does not provide the quantitative data necessary for a detailed environmental risk assessment. The primary focus of toxicological research on Disperse Blue 106 has been on its role as a significant textile allergen in humans.[7][8]

For context, ecotoxicity data for other disperse dyes, such as Disperse Blue 291 and Disperse Yellow 7, indicate a potential for high toxicity to aquatic organisms.[9][10] However, it is crucial to emphasize that these values cannot be directly extrapolated to Disperse Blue 106 due to differences in chemical structure and properties.

Table 1: Summary of Available Ecotoxicity Information for Disperse Blue 106

| Endpoint | Test Organism | Value | Reference |

| Aquatic Hazard Classification | - | Not classified as hazardous | [6] |

| Acute Toxicity (LC50/EC50) | Fish, Daphnia, Algae | No data available | - |

| Chronic Toxicity (NOEC) | Aquatic invertebrates, Fish | No data available | - |

Standardized Experimental Protocols for Aquatic Ecotoxicity Testing

In the absence of specific experimental data for Disperse Blue 106, this section outlines the standard Organisation for Economic Co-operation and Development (OECD) guidelines that would be employed to assess its aquatic ecotoxicity. These protocols are internationally recognized and ensure the generation of reliable and comparable data.

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% (LC50) of a test fish species over a 96-hour exposure period.

-

Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Procedure:

-

Fish are acclimated to laboratory conditions.

-

Groups of fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system.

-

A control group is maintained in water without the test substance.

-

Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

The 96-hour LC50 and its confidence limits are calculated using statistical methods.

-

OECD Guideline 202: Daphnia sp., Acute Immobilisation Test

This guideline assesses the acute toxicity of a substance to daphnids (Daphnia magna or Daphnia pulex) by determining the concentration that immobilizes 50% (EC50) of the organisms within a 48-hour period.

-

Test Organism: Daphnia magna or Daphnia pulex.

-

Procedure:

-

Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance.

-

A control group is maintained in a medium without the test substance.

-

The number of immobilized daphnids is recorded at 24 and 48 hours.

-

The 48-hour EC50 is calculated based on the observed immobilization.

-

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria. The endpoint is the inhibition of growth, expressed as the EC50 for growth rate and yield.

-

Test Organism: A representative species of green algae, such as Raphidocelis subcapitata.

-

Procedure:

-

Exponentially growing cultures of the test alga are exposed to various concentrations of the test substance.

-

The cultures are incubated under standard conditions of light, temperature, and pH for 72 hours.

-

Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

-

The EC50 values for growth rate and yield are determined by comparing the growth in the test cultures to that of the control.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for conducting aquatic ecotoxicity testing of a chemical substance according to OECD guidelines.

Potential Signaling Pathway Disruption

The following diagram illustrates a hypothetical signaling pathway in an aquatic organism that could be affected by a xenobiotic substance like a disperse dye. It is important to note that this is a generalized representation and has not been specifically demonstrated for Disperse Blue 106. Xenobiotics can act as endocrine disruptors, interfering with hormonal signaling pathways that are crucial for reproduction, development, and metabolism.

Conclusion and Data Gaps

This technical guide summarizes the current understanding of the ecotoxicity of Disperse Blue 106 in aquatic environments. A significant data gap exists regarding the quantitative aquatic toxicity of this compound. While general concerns about the environmental impact of disperse dyes are well-founded, the lack of specific LC50, EC50, and NOEC values for Disperse Blue 106 prevents a thorough environmental risk assessment.

Future research should prioritize conducting standardized ecotoxicity tests on Disperse Blue 106 using fish, daphnids, and algae to generate the necessary data for regulatory purposes and to better understand its potential impact on aquatic ecosystems. Furthermore, studies on its bioaccumulation potential, biodegradability, and the identification of potential degradation products would provide a more complete picture of its environmental fate and effects. Investigations into the potential for Disperse Blue 106 to act as an endocrine disruptor in aquatic organisms would also be a valuable area of future research.

References

- 1. vanderbend.nl [vanderbend.nl]

- 2. Allergy to Disperse Blue 106/124 | Allergy Advice - BSCA [cutaneousallergy.org]

- 3. scialert.net [scialert.net]

- 4. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

- 5. benchchem.com [benchchem.com]

- 6. chemos.de [chemos.de]

- 7. researchgate.net [researchgate.net]

- 8. Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. dergi-fytronix.com [dergi-fytronix.com]

Synthesis of Novel Azo D-yes Based on the Disperse Blue 106 Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel azo dyes derived from the Disperse Blue 106 scaffold. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning from traditional textile dyeing to advanced fields such as biomedical imaging and diagnostics.[1][2] This document details the foundational chemistry of Disperse Blue 106, outlines generalized and specific protocols for the synthesis of new derivatives, presents key characterization data in a comparative format, and visualizes the underlying chemical and experimental workflows. The information is intended to serve as a foundational resource for researchers engaged in the development of new chromophores with tailored properties.

Introduction to Disperse Blue 106

Disperse Blue 106, also known as C.I. 111935, is a monoazo dye characterized by a heterocyclic thiazole ring system.[3] Its chemical structure consists of a 5-nitrothiazol-2-amine diazo component coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile.[3] The molecular formula is C₁₄H₁₇N₅O₃S.[3][4] This scaffold is of significant interest due to its established use in dyeing hydrophobic fibers, particularly polyester, and its potential as a platform for developing new functional dyes.[5][6] Modifications to this core structure can lead to novel dyes with altered spectral properties, improved fastness, and unique functionalities relevant to both material science and drug development.

General Synthesis Pathway

The synthesis of azo dyes, including derivatives of Disperse Blue 106, is a well-established two-step process: diazotization followed by azo coupling .[1][2][7]

-

Diazotization: An aromatic or heterocyclic primary amine (the diazo component) is converted into a reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[6][8][9]

-

Azo Coupling: The diazonium salt solution is then introduced to a coupling component, which is an electron-rich molecule such as a phenol, naphthol, or an N-substituted aniline derivative.[1][7] The electrophilic diazonium ion attacks the electron-rich ring of the coupler to form the characteristic -N=N- azo linkage.[2]

The general workflow for this synthesis is depicted below.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. The following are representative protocols for the synthesis and characterization of novel azo dyes based on aromatic amine scaffolds.

Protocol: Synthesis of a Novel Heterocyclic Azo Dye

This protocol outlines a general procedure for synthesizing a novel dye by modifying the diazo or coupling component.

Materials:

-

Substituted Aromatic/Heterocyclic Amine (Diazo Component): 10 mmol

-

Coupling Component (e.g., N,N-diethylaniline derivative): 10 mmol

-

Sodium Nitrite (NaNO₂): 0.76 g (11 mmol)

-

Concentrated Hydrochloric Acid (HCl): 5-6 mL

-

Ethanol or Acetic Acid

-

Sodium Acetate

-

Urea

-

Deionized Water

-

Ice

Procedure:

-

Preparation of Diazonium Salt:

-

Dissolve 10 mmol of the chosen aromatic amine in 5 mL of concentrated HCl and 10 mL of deionized water. If solubility is an issue, gentle heating may be applied, followed by cooling.

-

Cool the solution to 0–5 °C in an ice-salt bath with constant stirring.

-

Separately, dissolve 0.76 g of sodium nitrite in 5 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature strictly below 5 °C.[8]

-

Stir the mixture for an additional 30 minutes at this temperature. A small amount of urea can be added to destroy any excess nitrous acid.[10]

-

-

Preparation of Coupling Component Solution:

-

Dissolve 10 mmol of the coupling component in a suitable solvent (e.g., 10 mL of ethanol or glacial acetic acid).

-

Cool this solution to 0–5 °C in an ice bath.

-

-

Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.[8]

-

Maintain the temperature at 0–5 °C for 1-2 hours.

-

Adjust the pH of the reaction mixture to be weakly acidic (pH 4-5) by adding a saturated solution of sodium acetate to promote the coupling reaction.

-

The formation of a colored precipitate indicates the synthesis of the azo dye.

-

-

Purification:

-

Collect the precipitated dye by vacuum filtration.

-

Wash the solid product thoroughly with cold deionized water to remove any unreacted salts.

-

Dry the crude dye in an oven at 50-60 °C.

-

For higher purity, recrystallize the product from a suitable solvent like ethanol or dimethylformamide (DMF).

-

Protocol: Characterization of Synthesized Dyes

The synthesized dyes must be characterized to confirm their structure and purity.

Workflow for Characterization and Application:

-

UV-Visible Spectroscopy: Record the absorption spectra in a suitable solvent (e.g., ethanol, DMF) to determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.[11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Use KBr pellets to record the FT-IR spectrum. Key peaks to identify include the N=N stretching vibration (azo group), C-N stretching, and vibrations corresponding to functional groups on the aromatic rings.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the dye in a deuterated solvent (e.g., DMSO-d₆) to record ¹H and ¹³C NMR spectra. This provides detailed information about the chemical structure and the arrangement of protons and carbons.[11][12]

-

Mass Spectrometry (MS): Determine the molecular weight of the synthesized dye to confirm its molecular formula.[13][14]

Quantitative Data Summary

The properties of novel azo dyes are highly dependent on the nature and position of substituents on the aromatic rings. The following tables summarize typical data obtained for a hypothetical series of novel dyes (Dye-1, Dye-2, Dye-3) synthesized from a common scaffold.

Table 1: Synthesis and Physical Properties

| Dye ID | Diazo Component | Coupling Component | Yield (%) | M.P. (°C) |

| Dye-1 | 2-Amino-5-nitrothiazole | N,N-Diethyl-m-toluidine | 85 | 175-177 |

| Dye-2 | 4-Nitroaniline | N,N-Diethyl-m-toluidine | 78 | 162-164 |

| Dye-3 | 2-Amino-5-nitrothiazole | N,N-Bis(2-hydroxyethyl)aniline | 82 | 188-190 |

Table 2: Spectroscopic and Performance Data

| Dye ID | Color Shade | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Light Fastness | Wash Fastness |

| Dye-1 | Reddish-Blue | 580 | 45,000 | 4-5 | 5 |

| Dye-2 | Orange-Red | 495 | 38,000 | 4 | 4-5 |

| Dye-3 | Bluish-Violet | 610 | 48,500 | 5 | 5 |

Note: Fastness properties are typically rated on a scale of 1 to 5, where 5 indicates excellent fastness.[13]

Potential Applications in Drug Development

While primarily used in textiles, the structural motifs of azo dyes are relevant to drug development.

-

Antimicrobial Agents: Certain azo compounds, particularly those incorporating heterocyclic rings like thiazole, have demonstrated antibacterial and antifungal properties.[13] The azo linkage can be cleaved by azoreductase enzymes in microorganisms, releasing bioactive aromatic amines.[11]

-

Diagnostic Probes: The strong chromophoric nature of azo dyes makes them candidates for use as biological stains and fluorescent probes. Modifications that enhance fluorescence or introduce specific binding moieties could lead to novel imaging agents.

-

Photodynamic Therapy (PDT): Some azo dyes can generate reactive oxygen species upon light activation, a property that is foundational to PDT for cancer treatment.[11]

The potential relationship between a novel azo dye and a biological target is illustrated below.

Conclusion

The Disperse Blue 106 scaffold provides a robust and versatile platform for the synthesis of novel azo dyes. Through established diazotization and coupling reactions, new derivatives with tailored spectroscopic properties and enhanced performance characteristics can be readily developed. The protocols and data presented in this guide offer a starting point for researchers in material science seeking to create new colorants and for professionals in drug development exploring the potential of azo structures as a source of new therapeutic or diagnostic agents. Further research into structure-activity relationships will continue to drive innovation in this important class of organic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. ijorarjournal.com [ijorarjournal.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Disperse Blue 106 | Fluorescent Dye | 68516-81-4 | Invivochem [invivochem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and characterization of new azo amino compounds and study of impact of aliphatic chain length on liquid crystalline behavior [ajgreenchem.com]

- 8. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 10. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 11. Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijorarjournal.com [ijorarjournal.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Disperse Blue 106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the anthraquinone dye, Disperse Blue 106. Given the limited specific research on Disperse Blue 106, this document draws upon extensive studies of structurally similar anthraquinone dyes to elucidate its probable degradation pathways and byproducts. This approach allows for a scientifically grounded understanding of the metabolic and chemical fate of this compound.

Introduction to Disperse Blue 106

Disperse Blue 106 is a synthetic anthraquinone dye used in the textile industry for coloring polyester and acetate fibers. Its stable chemical structure makes it resistant to fading, but also contributes to its persistence in the environment, posing ecological concerns. Understanding its degradation is crucial for developing effective remediation strategies and assessing the toxicological profiles of its breakdown products.

Degradation Pathways

The degradation of Disperse Blue 106, like other anthraquinone dyes, can be achieved through various biological and chemical processes. These processes aim to break down the complex aromatic structure of the dye into simpler, less harmful compounds.

Microbial Degradation

Microbial degradation is a key environmental process for the breakdown of synthetic dyes. Both bacteria and fungi have demonstrated the ability to decolorize and degrade anthraquinone dyes. The initial and most critical step in the biodegradation of many dyes is the cleavage of the chromophoric group.

Fungal Degradation: White-rot fungi, such as Aspergillus sp., are particularly effective at degrading anthraquinone dyes.[1] These fungi secrete extracellular ligninolytic enzymes, including laccases and peroxidases, which are capable of oxidizing the dye's complex structure.[1] The degradation of the structurally similar Disperse Blue 2BLN by Aspergillus sp. XJ-2 involves the cleavage of the anthraquinone core, leading to the formation of smaller aromatic and aliphatic compounds.[1]

Bacterial Degradation: Various bacterial strains have also been shown to decolorize and degrade anthraquinone dyes.[2] The degradation can occur under both aerobic and anaerobic conditions. Under anaerobic conditions, the initial step is often the reduction of the anthraquinone ring, leading to the formation of less stable intermediates that are more susceptible to further degradation.

The proposed microbial degradation pathway for a representative anthraquinone dye, based on studies of similar compounds, is illustrated below.

Caption: Generalized microbial degradation pathway of an anthraquinone dye.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants like Disperse Blue 106. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that non-selectively attack the dye molecule.

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with the dye molecule or decompose to form hydroxyl radicals. Studies on other anthraquinone dyes have shown that ozonation leads to the destruction of the anthraquinone structure and the formation of organic acids, such as phthalic acid.[3]

Fenton and Photo-Fenton Processes: The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process is highly effective in decolorizing and mineralizing disperse dyes.[4] The efficiency of the Fenton process can be enhanced by UV irradiation (photo-Fenton), which promotes the regeneration of Fe²⁺ and the generation of additional hydroxyl radicals.

The general mechanism for AOP-mediated degradation is depicted in the following workflow.

References

- 1. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of anthraquinone dye C.I. Reactive Blue 19 in aqueous solution by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Disperse Blue 106 in Textile Dyeing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106 is a significant anthraquinone dye utilized extensively in the textile industry for imparting dark blue, black, brown, purple, and green hues to hydrophobic fibers, most notably polyester and acetate.[1][2][3][4][5] Its prevalence in a wide array of textiles, from clothing and linings to bedding and swimwear, underscores its commercial importance.[1][4][5] Understanding the intricate mechanism of its action during the dyeing process is paramount for optimizing dyeing efficiency, ensuring colorfastness, and mitigating potential environmental and health concerns, such as contact dermatitis.[6][7][8] This technical guide provides a comprehensive overview of the core principles governing the application of Disperse Blue 106 in textile dyeing, with a focus on its interaction with polyester fibers.

Core Mechanism of Disperse Dyeing

The dyeing of polyester with disperse dyes like Disperse Blue 106 is fundamentally a process of transferring the dye from an aqueous dispersion to the solid polymeric fiber. This process can be conceptualized in three principal stages:

-

Dispersion of the Dye: Disperse dyes, by their nature, have very low solubility in water. Therefore, they are finely ground into particles and dispersed in the dyebath with the aid of dispersing agents.[9] The stability of this dispersion is crucial for achieving a uniform and level dyeing.

-

Adsorption onto the Fiber Surface: The dispersed dye particles, along with dissolved monomolecular dye, migrate from the bulk solution to the surface of the polyester fiber.

-

Diffusion into the Fiber Matrix: The adsorbed dye molecules then diffuse from the surface into the amorphous regions of the polyester fiber. This is the rate-determining step and is highly dependent on temperature and the presence of carriers.[10]

The interaction between the non-ionic Disperse Blue 106 and the hydrophobic polyester fiber is primarily governed by van der Waals forces and hydrogen bonding.[11] The dye molecules become physically trapped within the amorphous regions of the polymer structure.[11]

Thermodynamic and Kinetic Aspects

The dyeing of polyester with disperse dyes is a complex physicochemical process that can be described by thermodynamic and kinetic principles.

Thermodynamics of Dyeing: The equilibrium of dyeing is described by adsorption isotherms, which relate the concentration of the dye in the fiber to the concentration of the dye in the dyebath at a constant temperature. The most common models used to describe the adsorption of disperse dyes on polyester are the Nernst, Langmuir, and Freundlich isotherms.[10][12][13]

-

Nernst Isotherm: This model assumes a linear relationship between the dye concentration in the fiber and the dyebath at equilibrium, suggesting a simple partitioning of the dye between two phases.[10]

-

Langmuir Isotherm: This model assumes a monomolecular layer of dye adsorption onto a finite number of active sites on the fiber surface.[14][15][16]

-

Freundlich Isotherm: This is an empirical model that describes adsorption on heterogeneous surfaces.[10][12][15]

Kinetics of Dyeing: The rate of dyeing is primarily governed by the diffusion of the dye into the fiber. The diffusion coefficient (D) is a key parameter that quantifies this rate and is influenced by temperature, dye molecule size, and fiber morphology.[17][18] The dyeing process is typically carried out at high temperatures (around 130°C) to increase the kinetic energy of the dye molecules and swell the polyester fibers, thereby facilitating dye diffusion.[9][19]

Data Presentation

Due to the limited availability of specific quantitative data for Disperse Blue 106 in the reviewed literature, the following tables present representative data for closely related disperse blue dyes. It is important to note that "Disperse Blue SBL" and "DNB-106" may or may not be exact synonyms for Disperse Blue 106, and this data should be interpreted with caution.

Table 1: Langmuir Isotherm Constants for Adsorption of Disperse Blue SBL by Poorly Crystalline Apatite [14]

| Temperature (K) | qm (mg/g) | K (L/mg) |

| 293 | 9.09 | 0.11 |

| 303 | 8.33 | 0.12 |

| 313 | 7.69 | 0.13 |

Table 2: Isotherm Model Constants for DNB-106 Adsorption onto Activated Carbon [20]

| Isotherm Model | Parameters |

| Langmuir | |

| qm (mg/g) | 142.8 |

| KL (L/mg) | 0.328 |

| R² | 0.943 |

| Freundlich | |

| KF ((mg/g)(L/mg)¹/ⁿ) | 1.014 |

| n | 1.479 |

| R² | 0.895 |

Table 3: Representative Color Fastness Properties of Disperse Dyes on Polyester [6]

| Fastness Property | Rating (Grey Scale 1-5) |

| Light Fastness | 4-5 |

| Wash Fastness | 3-4 |

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with Disperse Blue 106

This protocol describes a typical laboratory-scale high-temperature exhaust dyeing process for polyester fabric.[9][11][21]

Materials and Equipment:

-

Pre-scoured 100% polyester fabric

-

Disperse Blue 106

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

High-temperature beaker dyeing machine (e.g., Ahiba IR)[22]

-

Beakers, pipettes, measuring cylinders

-

Digital balance

-

pH meter

Procedure:

-

Dye Bath Preparation:

-

Accurately weigh the polyester fabric sample.

-

Calculate the required amount of Disperse Blue 106 (e.g., 1% on the weight of fabric, o.w.f.), dispersing agent (e.g., 1 g/L), and acetic acid.

-

Make a paste of the Disperse Blue 106 with a small amount of water and the dispersing agent.

-

Add the paste to the beaker containing the required volume of water to achieve the desired liquor ratio (e.g., 1:10).

-

Add acetic acid to adjust the pH of the dyebath to 4.5-5.5.[9]

-

-

Dyeing Process:

-

Rinsing:

-

Remove the dyed fabric from the dyebath.

-

Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

-

Reduction Clearing

This post-dyeing treatment is essential to remove unfixed dye from the fiber surface, thereby improving wash fastness and the overall shade.[7][8][23]

Materials and Equipment:

-

Dyed polyester fabric

-

Sodium hydroxide (Caustic Soda)

-

Sodium hydrosulfite (Hydrose)

-

Beaker dyeing machine or water bath

-

Beakers, pipettes, measuring cylinders

Procedure:

-

Reduction Clearing Bath Preparation:

-

Prepare a solution containing sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).

-

-

Treatment:

-

Immerse the rinsed, dyed fabric in the reduction clearing bath.

-

Heat the bath to 70-80°C and hold for 15-20 minutes.[7]

-

-

Final Rinsing:

-

Remove the fabric and rinse thoroughly with hot water.

-

Neutralize with a dilute solution of acetic acid.

-

Rinse with cold water and air dry.

-

Determination of Dye Exhaustion Rate by Spectrophotometry

This protocol outlines the method to quantify the amount of dye that has migrated from the dyebath to the fiber over time.[24][25][26][27]

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

-

High-temperature dyeing apparatus with sampling capability

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of Disperse Blue 106 of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Dyeing and Sampling:

-

Set up the dyeing experiment as described in the high-temperature dyeing protocol.

-

At regular time intervals during the dyeing process (e.g., every 15 minutes), carefully withdraw a small, known volume of the dyebath.

-

Dilute the collected sample to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Measure the absorbance of the diluted samples using the spectrophotometer at λmax.

-

Use the calibration curve to determine the concentration of the dye remaining in the dyebath at each time point.

-

-

Calculation of Exhaustion:

-

Calculate the percentage of dye exhaustion (%E) at each time point using the following formula: %E = [(C₀ - Cₜ) / C₀] x 100 Where: C₀ = Initial concentration of the dye in the dyebath Cₜ = Concentration of the dye in the dyebath at time t

-

Determination of Adsorption Isotherms

This protocol describes the experimental procedure to determine the equilibrium adsorption behavior of Disperse Blue 106 on polyester.[10][12][15][28]

Materials and Equipment:

-

Series of dye baths with varying initial concentrations of Disperse Blue 106

-

Polyester fabric samples of known weight

-

High-temperature dyeing machine or thermostatically controlled water bath

-

UV-Vis Spectrophotometer

Procedure:

-

Dyeing to Equilibrium:

-

Prepare a series of dye baths with different initial concentrations of Disperse Blue 106.

-

Add a pre-weighed polyester fabric sample to each dye bath.

-

Conduct the dyeing process at a constant temperature (e.g., 130°C) for a sufficient duration to ensure equilibrium is reached (typically several hours).[10]

-

-

Measurement of Equilibrium Concentrations:

-

After dyeing, measure the final concentration of the dye remaining in each dyebath (Cs) using spectrophotometry as described previously.

-

Calculate the amount of dye adsorbed by the fiber (Cf) by subtracting the amount of dye remaining in the bath from the initial amount of dye.

-

-

Data Analysis:

-

Plot Cf versus Cs to visualize the adsorption isotherm.

-

Fit the experimental data to the Nernst, Langmuir, and Freundlich isotherm models to determine the best-fit model and the corresponding isotherm constants.[10]

-

Mandatory Visualization

Caption: Experimental workflow for polyester dyeing with Disperse Blue 106.

References

- 1. cottonique.com [cottonique.com]

- 2. fnatchem.com [fnatchem.com]

- 3. chemotechnique.se [chemotechnique.se]

- 4. vanderbend.nl [vanderbend.nl]

- 5. Allergy to Disperse Blue 106/124 | Allergy Advice - BSCA [cutaneousallergy.org]

- 6. dspace.daffodilvarsity.edu.bd:8080 [dspace.daffodilvarsity.edu.bd:8080]

- 7. Reducing cleaning instructions for disperse dye dyeing? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 8. Reduction cleaning of disperse dyes - Knowledge [colorfuldyes.com]

- 9. textilelearner.net [textilelearner.net]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. partition cofficent | PPTX [slideshare.net]

- 17. researchgate.net [researchgate.net]

- 18. sdc.org.uk [sdc.org.uk]

- 19. How To Improve The Quality Of Disperse Dyeing - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 20. researchgate.net [researchgate.net]

- 21. Dyeing of 100% polyester woven fabric with Disperse dye (High Temperature Method). [diutestudents.blogspot.com]

- 22. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijarbs.com [ijarbs.com]

- 24. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 25. asianpubs.org [asianpubs.org]

- 26. Spectrophotometric Measurements in the Dyestuffs Industry* [opg.optica.org]

- 27. researchgate.net [researchgate.net]

- 28. crimsonpublishers.com [crimsonpublishers.com]

An In-depth Technical Guide to the Solubility of Disperse Blue 106 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Blue 106, a synthetic azo dye. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. It includes detailed experimental protocols and data presentation guidelines to assist researchers in generating and interpreting solubility data for their specific applications.

Introduction to Disperse Blue 106

Disperse Blue 106, with the CAS number 12223-01-7, is an azo disperse dye characterized by its vibrant blue color.[1] It is primarily used in the textile industry for dyeing synthetic fibers such as polyester and acetate.[2] Like other disperse dyes, it is sparingly soluble in water but shows solubility in certain organic solvents. Understanding its solubility profile in different organic solvents is crucial for a variety of applications beyond textiles, including in the formulation of inks, plastics, and potentially in research and development for drug delivery systems or as a biological stain.

Qualitative Solubility Profile

While specific quantitative data is scarce, the literature indicates that Disperse Blue 106 is soluble in several polar organic solvents. It is known to be soluble in acetone and ethanol.[1] Additionally, for in vitro applications, it is often dissolved in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The qualitative solubility of monomeric and polymeric dyes in solvents like acetone, ethanol, and methanol can be attributed to the polar nature of both the dye and the solvents.[3]

Quantitative Solubility Data